molecular formula C12H11FN2O3S B1305806 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid CAS No. 5931-69-1

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

Cat. No.: B1305806
CAS No.: 5931-69-1
M. Wt: 282.29 g/mol
InChI Key: TZEVEERZPLQFTQ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable thiazinane precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid include other thiazinane derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a fluorine atom and a thiazinane ring, which may confer specific biological activities and chemical reactivity not observed in other similar compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-15-10(16)6-9(11(17)18)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVEERZPLQFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386962
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-69-1
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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